4-(2-Furylmethyl)morpholine
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Overview
Description
4-(2-Furylmethyl)morpholine is an organic compound with the molecular formula C9H13NO2 It features a morpholine ring substituted with a furylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Furylmethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with 2-furylmethyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Furylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding furylmethyl alcohol.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Furylmethyl alcohol.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(2-Furylmethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-Furylmethyl)morpholine involves its interaction with specific molecular targets. The furylmethyl group can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the furylmethyl group.
4-(2-Thienylmethyl)morpholine: A similar compound where the furyl group is replaced with a thienyl group.
4-(2-Pyridylmethyl)morpholine: A compound with a pyridyl group instead of a furyl group.
Uniqueness: 4-(2-Furylmethyl)morpholine is unique due to the presence of the furylmethyl group, which imparts distinct chemical and biological properties. The furyl group can participate in unique interactions, making this compound valuable in various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(12-5-1)8-10-3-6-11-7-4-10/h1-2,5H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPOZXJJTYZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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